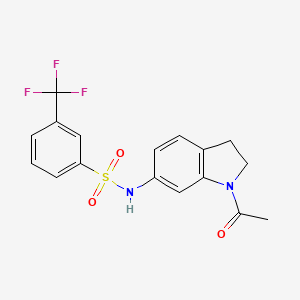

![molecular formula C13H14O3S2 B2598081 Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 555154-25-1](/img/structure/B2598081.png)

Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

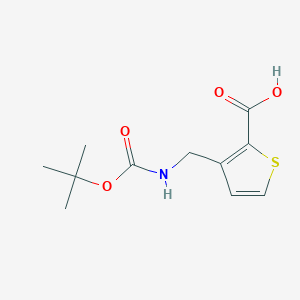

“Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H14O3S2 . It is a type of thiophene derivative. Thiophene derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure of the synthesized compounds can be confirmed through spectral information .Molecular Structure Analysis

The molecular structure of “this compound” can be derived from its spectral information . The mass spectrum of a similar compound displayed the molecular ion [M]+ at m/z = 461 (6%), corresponding to the molecular formula (C24H31NO6S) .Chemical Reactions Analysis

The reactivity of enaminones, which are used in the synthesis of thiophene derivatives, is due to their ability to consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate derivatives have been used in selective hydrazidation reactions, demonstrating their utility in organic synthesis and chemical transformations (Jing, 2011).

- These compounds are also involved in one-pot synthesis processes under phase-transfer catalysis conditions, highlighting their role in the efficient synthesis of thieno[2,3-b]thiophenes derivatives, which are important for the development of biologically active compounds (El-Saghier, 1993).

Biological Activity

- Certain derivatives have shown antiproliferative activity against cancer cell lines, indicating their potential in cancer research and treatment (Ghorab et al., 2013).

- These compounds have also been studied for their antimicrobial properties, with some demonstrating significant efficacy against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Material Science

- This compound derivatives have been used to functionalize microporous lanthanide-based metal-organic frameworks, indicating their role in enhancing gas adsorption, sensing properties, and magnetic properties of these materials (Wang et al., 2016).

Electronic Applications

- These derivatives have been utilized in the synthesis of luminescent thiophenes, demonstrating their application in the field of organic electronics and light-emitting materials (Teiber & Müller, 2012).

Mécanisme D'action

Orientations Futures

Thiophene derivatives, including “Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate”, have promising pharmacological characteristics . Future research could focus on synthesizing new thiophene-containing compounds and investigating their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

Propriétés

IUPAC Name |

ethyl 2-acetyl-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S2/c1-5-16-12(15)11-7(3)9-6(2)10(8(4)14)17-13(9)18-11/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCRNZJWNILVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

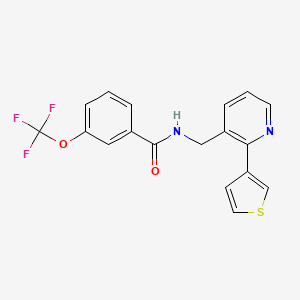

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2597998.png)

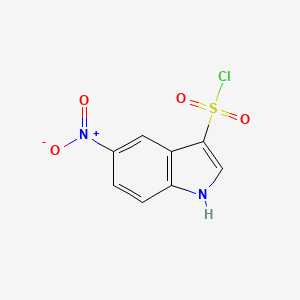

![2-[(4-aminoquinazolin-2-yl)amino]phenol Hydrochloride](/img/structure/B2598004.png)

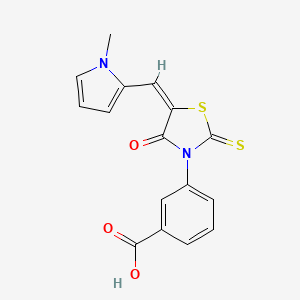

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2598006.png)

![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide](/img/structure/B2598007.png)

![ETHYL 4-(2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE](/img/structure/B2598013.png)

![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)

![Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2598016.png)

![2-(2-(4-(2-hydroxy-2-(4-nitrophenyl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2598018.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2598019.png)